molecular formula C14H22N2O4 B1352202 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine CAS No. 547730-06-3

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

Cat. No. B1352202
CAS RN: 547730-06-3
M. Wt: 282.34 g/mol
InChI Key: PDNVQJDNOKBJSF-UHFFFAOYSA-N
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Description

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a chemical compound with the molecular formula C14 H22 N2 O4 . It has an average mass of 282.336 Da and a monoisotopic mass of 282.157959 Da . This compound is related to various research areas such as adrenergic receptors, neurotransmission, depression, Parkinson’s, schizophrenia, stress and anxiety, pain and inflammation .


Molecular Structure Analysis

The molecular structure of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is defined by its molecular formula, C14 H22 N2 O4 . The average mass of the molecule is 282.336 Da and the monoisotopic mass is 282.157959 Da .

Scientific Research Applications

Synthesis and Characterization of Derivatives

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine has been utilized in the synthesis of various derivatives, notably in the context of pharmaceutical compounds. One such application is in the synthesis of Terazosin hydrochloride, an anti-hypertensive drug. The compound is used as a starting material or intermediate for synthesizing derivatives with potential medical applications. The synthesized derivatives have been characterized using spectroscopic methods like 1H-NMR, MASS, and IR Spectroscopy to confirm their structure and purity (Kumar, Rajnish, & Mazumdar, 2021).

Antibacterial Activity

The derivatives of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine have shown promising antibacterial activity. Studies have shown that these derivatives exhibit inhibitory effects against a range of bacteria, including E. coli, Pseudomonas aeruginosa, and others. The antibacterial activity is assessed by measuring the zone of inhibition, indicating the compound's effectiveness in preventing bacterial growth (Kumar, Rajnish, & Mazumdar, 2021).

Applications in Biofilm Inhibition and Enzyme Inhibition

Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which include the 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine structure, have shown potent antibacterial efficacies and biofilm inhibition activities. These compounds have been particularly effective against strains like E. coli, S. aureus, and S. mutans, surpassing the biofilm inhibition activities of reference drugs like Ciprofloxacin (Mekky & Sanad, 2020).

Enzyme Inhibition

The same bis(pyrazole-benzofuran) hybrids have been investigated for their inhibitory activities against the MurB enzyme. This is significant as MurB is a critical enzyme in the peptidoglycan biosynthesis of bacterial cell walls, making it a crucial target for antibiotic drugs. The compounds have exhibited strong inhibitory activities, with certain derivatives showing exceptionally low IC50 values, indicating their potential as effective enzyme inhibitors (Mekky & Sanad, 2020).

Applications in Drug Affinity and Molecular Interaction Studies

Binding Characterization with Proteins

The interaction of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine derivatives with proteins like bovine serum albumin (BSA) has been studied, providing insights into the pharmacokinetic mechanisms of drugs. These studies involve fluorescence spectroscopy, circular dichroism, and Raman spectroscopic analysis to understand the binding dynamics, structural changes in the protein, and the physicochemical properties of the piperazine derivative (Karthikeyan et al., 2015).

Safety and Hazards

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a controlled product . This implies that its use and handling may be subject to specific regulations or guidelines to ensure safety.

properties

IUPAC Name

[4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNVQJDNOKBJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

CAS RN

547730-06-3
Record name 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547730063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67BKD786
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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